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Compound of Interest

Compound Name: 2-Phenylacetohydrazide

Cat. No.: B146101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2-
phenylacetohydrazide, a key intermediate in the synthesis of various pharmaceuticals and a

compound of interest for its potential biological activities. This document outlines the

spectroscopic data, experimental protocols, and relevant biological pathways associated with

this molecule.

Physicochemical Properties and Synthesis
2-Phenylacetohydrazide (C₈H₁₀N₂O) is a white crystalline solid with a molecular weight of

150.18 g/mol .[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Phenylacetohydrazide

Property Value Reference

Molecular Formula C₈H₁₀N₂O [1]

Molecular Weight 150.18 g/mol [1]

Melting Point 127-131 °C [2]

Appearance White crystalline powder [2]

CAS Number 937-39-3 [3]
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Synthesis of 2-Phenylacetohydrazide
A common and efficient method for the synthesis of 2-phenylacetohydrazide involves the

reaction of an ester, such as ethyl phenylacetate, with hydrazine hydrate.[4][5]

Experimental Protocol: Synthesis from Ethyl Phenylacetate and Hydrazine Hydrate[5]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve ethyl phenylacetate in a suitable solvent like ethanol.

Addition of Hydrazine Hydrate: To the stirred solution of ethyl phenylacetate, add an excess

of hydrazine hydrate. The reaction is typically carried out at an elevated temperature.

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the

reaction. The progress of the reaction can be monitored using thin-layer chromatography

(TLC).

Isolation of Product: After the reaction is complete, cool the mixture to room temperature.

The product, 2-phenylacetohydrazide, will often precipitate out of the solution.

Purification: Collect the solid product by vacuum filtration and wash it with a cold solvent,

such as ethanol or diethyl ether, to remove any unreacted starting materials. The product can

be further purified by recrystallization from a suitable solvent like ethanol to yield white,

needle-like crystals.

The logical workflow for this synthesis is depicted below.
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Synthesis Workflow for 2-Phenylacetohydrazide.

Spectroscopic Characterization
The structural elucidation of 2-phenylacetohydrazide is primarily achieved through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-phenylacetohydrazide in a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 2: ¹H NMR Spectral Data for 2-Phenylacetohydrazide (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.1 Singlet (broad) 1H -NH-

~7.2-7.3 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.1 Singlet (broad) 2H -NH₂

~3.3 Singlet 2H -CH₂-

Table 3: ¹³C NMR Spectral Data for 2-Phenylacetohydrazide (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~170 C=O (carbonyl)

~136 C (quaternary, aromatic)

~129 CH (aromatic)

~128 CH (aromatic)

~126 CH (aromatic)

~40 -CH₂-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy (Solid State)

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2-
phenylacetohydrazide with anhydrous potassium bromide (KBr) (100-200 mg) using an

agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder

into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBR pellet in the sample holder of an FT-IR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 4: Characteristic IR Absorption Peaks for 2-Phenylacetohydrazide[6][7][8]
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3200 Strong, Broad
N-H stretching (hydrazide NH

and NH₂)

3100-3000 Medium C-H stretching (aromatic)

2950-2850 Medium C-H stretching (aliphatic CH₂)

~1650 Strong C=O stretching (amide I band)

~1600 Medium
N-H bending (amide II band)

and C=C stretching (aromatic)

~1495, 1450 Medium C=C stretching (aromatic)

~700, ~750 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions to generate a mass spectrum.

Table 5: Mass Spectrometry Data for 2-Phenylacetohydrazide[9]
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m/z Relative Intensity (%) Assignment

150 ~40 Molecular ion [M]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

65 ~20 [C₅H₅]⁺

51 ~10 [C₄H₃]⁺

The fragmentation pattern is consistent with the structure of 2-phenylacetohydrazide, with the

base peak at m/z 91 corresponding to the stable tropylium ion formed by the cleavage of the

bond between the carbonyl carbon and the methylene group.[6][10][11]

Biological Context: Inhibition of Monoamine
Oxidase
Phenylhydrazine and its derivatives are known to act as inhibitors of monoamine oxidase

(MAO), a family of enzymes that catalyze the oxidation of monoamines.[12][13][14] This

inhibition is of significant interest in drug development, particularly for antidepressants and

neuroprotective agents.[13]

The proposed mechanism of irreversible inhibition of MAO by arylalkylhydrazines involves the

enzymatic conversion of the hydrazine to a diazene intermediate, which then reacts with

molecular oxygen to form an alkyl radical. This radical subsequently forms a covalent bond with

the FAD cofactor of the enzyme, leading to its inactivation.[15]
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Proposed Mechanism of Monoamine Oxidase Inhibition.

This guide provides a comprehensive overview of the structural elucidation of 2-
phenylacetohydrazide, integrating key spectroscopic data with experimental protocols and a

relevant biological mechanism. This information is intended to be a valuable resource for

researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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